Technical Guide: Fluoro-Nitro-Methyl Quinoline Derivatives
Technical Guide: Fluoro-Nitro-Methyl Quinoline Derivatives
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with applications as antibacterial, antiviral, anticancer, and antimalarial agents. The introduction of substituents such as fluoro, nitro, and methyl groups can significantly modulate their physicochemical properties and biological activities. This guide provides a summary of available data on compounds structurally related to 5-Fluoro-2-methyl-8-nitroquinoline.
Physicochemical Properties of Related Fluoro-Nitroquinoline Derivatives
The following table summarizes the physicochemical properties of several related fluoro-nitroquinoline compounds. This data is provided to give an indication of the expected properties for this class of molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 8-Fluoro-5-nitroquinoline | 94832-39-0 | C₉H₅FN₂O₂ | 192.15 | Solid.[1] |
| 6-Fluoro-5-methyl-8-nitroquinoline | 152167-85-6 | Not specified | Not specified | The fluorine atom enhances lipophilicity.[2] |
| 5-Fluoro-8-nitroquinoline-2-carboxylic acid | 1420791-65-6 | C₁₀H₅FN₂O₄ | 236.16 | --- |
| 8-Nitroquinoline | 607-34-1 | C₉H₆N₂O₂ | 174.16 | Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid; slightly soluble in water.[3] |
Synthesis of Related Nitroquinoline Derivatives
The synthesis of nitroquinoline derivatives often involves multi-step processes. A general approach to the synthesis of a substituted nitroquinoline is outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of substituted nitroquinolines.
Experimental Protocol: Synthesis of 2-methyl-6-nitroquinoline
This protocol is for the synthesis of a related compound, 2-methyl-6-nitroquinoline, and is adapted from a published procedure.[4]
Materials:
-
4-nitroaniline
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Concentrated HCl
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Crotonaldehyde
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11 N NaOH solution
-
Methanol
Procedure:
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Dissolve 1.5 g of 4-nitroaniline (11 mmol) in concentrated HCl under reflux at 105 °C.
-
Add 0.95 g of crotonaldehyde (14 mmol) dropwise at a rate of 100 mL/2hr and heat the reaction mixture for one hour.
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Cool the reaction mixture to room temperature (25 °C).
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Neutralize the mixture with 11 N NaOH solution to obtain a whitish-yellow precipitate.
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Recrystallize the product from methanol to remove unreacted starting materials.
Note: The synthesis of 7-methyl-8-nitroquinoline has also been reported via a two-step process starting from m-toluidine, involving a Skraup synthesis followed by nitration.[5]
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways for 5-Fluoro-2-methyl-8-nitroquinoline. However, quinoline derivatives are known to have a wide range of biological activities. For instance, 8-hydroxyquinoline and its derivatives have demonstrated antibacterial, antifungal, and insecticidal properties.[6] The biological activity of 8-methoxyquinoline and 5-nitro-8-methoxyquinoline has also been investigated, showing antifungal and antibacterial effects.[7]
Due to the lack of specific data for the requested compound, no signaling pathway diagrams can be provided.
Safety and Handling
Safety information for the specific target compound is not available. For the related compound, 8-nitroquinoline, the following GHS hazard statements apply: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, and May cause respiratory irritation.[3] It is recommended that any novel quinoline derivative be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
While a comprehensive technical guide on 5-Fluoro-2-methyl-8-nitroquinoline cannot be provided due to the absence of specific research on this compound, this guide offers a summary of the available information on structurally similar molecules. The data on related fluoro-nitroquinoline derivatives can serve as a valuable starting point for researchers interested in the synthesis and characterization of this and other novel quinoline compounds. Further research is required to determine the specific properties, synthesis, and biological activity of 5-Fluoro-2-methyl-8-nitroquinoline.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Buy 6-Fluoro-5-methyl-8-nitroquinoline [smolecule.com]
- 3. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
